- Preparation of purine heterocyclic derivatives as kinase inhibitors for therapeutic use as anticancer agents, World Intellectual Property Organization, , ,
Cas no 926922-28-3 (2-Chloro-3-iodo-4-methylpyridine)

926922-28-3 structure
Produktname:2-Chloro-3-iodo-4-methylpyridine
2-Chloro-3-iodo-4-methylpyridine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Chloro-3-iodo-4-methylpyridine
- 2-Chloro-3-iodo-4-methylpyridine (ACI)
-
- Inchi: 1S/C6H5ClIN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3
- InChI-Schlüssel: ZWXCPWVRUTYWCA-UHFFFAOYSA-N
- Lächelt: ClC1C(I)=C(C)C=CN=1
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 0
2-Chloro-3-iodo-4-methylpyridine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-119322-0.5g |
2-chloro-3-iodo-4-methylpyridine |
926922-28-3 | 95% | 0.5g |
$164.0 | 2023-02-18 | |
Fluorochem | 217962-5g |
2-Chloro-3-iodo-4-methylpyridine |
926922-28-3 | 95% | 5g |
£131.00 | 2022-03-01 | |
TRC | C367448-100mg |
2-Chloro-3-iodo-4-methylpyridine |
926922-28-3 | 100mg |
$ 65.00 | 2022-04-28 | ||
Fluorochem | 217962-10g |
2-Chloro-3-iodo-4-methylpyridine |
926922-28-3 | 95% | 10g |
£233.00 | 2022-03-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C854738-1g |
2-Chloro-3-iodo-4-methylpyridine |
926922-28-3 | 98% | 1g |
897.00 | 2021-05-17 | |
Alichem | A023023344-500mg |
2-Chloro-3-iodo-4-methylpyridine |
926922-28-3 | 97% | 500mg |
$960.40 | 2023-08-31 | |
Alichem | A023023344-1g |
2-Chloro-3-iodo-4-methylpyridine |
926922-28-3 | 97% | 1g |
$1680.00 | 2023-08-31 | |
Matrix Scientific | 054390-25g |
2-Chloro-3-iodo-4-methylpyridine, 98% |
926922-28-3 | 98% | 25g |
$476.00 | 2021-06-27 | |
Enamine | EN300-119322-5000mg |
2-chloro-3-iodo-4-methylpyridine |
926922-28-3 | 95.0% | 5000mg |
$246.0 | 2023-10-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054390-1g |
2-Chloro-3-iodo-4-methylpyridine |
926922-28-3 | 98% | 1g |
519CNY | 2021-05-07 |
2-Chloro-3-iodo-4-methylpyridine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 1 h, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; 12 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Substituted indolin-2-one derivatives and their use as p38 mitogen-activated kinase inhibitors, United States, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 20 min, -70 °C; 2 h, -70 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, 0 °C
1.3 Reagents: Sodium pyrosulfite Solvents: Water
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, 0 °C
1.3 Reagents: Sodium pyrosulfite Solvents: Water
Referenz
- Preparation of herbicidal pyridazinone derivatives, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Potassium iodide ; 0 °C → rt
1.2 Reagents: Potassium iodide ; 0 °C → rt
Referenz
- Indolin-2-one p38α inhibitors III: Bioisosteric amide replacementBioorganic & Medicinal Chemistry Letters, 2011, 21(21), 6253-6257,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Preparation of substituted indolin-2-one derivatives and their use as p38 mitogen-activated kinase inhibitors, European Patent Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; rt → 0 °C; 0 °C; 1 h, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt
Referenz
- Preparation of substituted indolin-2-one derivatives and their use as p38 mitogen-activated kinase inhibitors, World Intellectual Property Organization, , ,
2-Chloro-3-iodo-4-methylpyridine Raw materials
2-Chloro-3-iodo-4-methylpyridine Preparation Products
2-Chloro-3-iodo-4-methylpyridine Verwandte Literatur
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
3. Book reviews
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
5. Back matter
926922-28-3 (2-Chloro-3-iodo-4-methylpyridine) Verwandte Produkte
- 1152598-46-3(8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine)
- 1806986-67-3(4-Cyano-6-(difluoromethyl)-3-hydroxypyridine-2-acetonitrile)
- 64258-02-2(2,4,4',6-Tetrabromobiphenyl)
- 683767-40-0(N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide)
- 1823315-91-8(N-Ethyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride)
- 2034391-90-5(N-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}pyridine-3-carboxamide)
- 1465026-65-6(2-(2-ethylcyclohexyl)aminopropane-1,3-diol)
- 14394-91-3(1-Acetyl-1H-benzimidazol-2-ol)
- 1454307-45-9(Dacomitinib Impurity 2F3LXJ)
- 2034615-79-5(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2,3-dimethylphenoxy)propanamide)
Empfohlene Lieferanten
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge
